N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine
Description
Properties
IUPAC Name |
N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-6-14-8-12(15-10)16-5-3-4-11(9-16)7-13-2/h6,8,11,13H,3-5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRQUNBWUQBINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640313 | |
| Record name | N-Methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-84-3 | |
| Record name | N-Methyl-1-(6-methyl-2-pyrazinyl)-3-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941716-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Reaction Conditions and Reagents
Challenges and Optimization Notes
- The synthesis involves handling sensitive intermediates such as azides and isocyanates, requiring careful control of reaction conditions.
- Anhydrous conditions are often necessary, especially for organometallic reagents like pyridin-3-ylzinc(II) bromide used in coupling steps.
- Phosphorous salt impurities from DPPA can contaminate the product, so purification steps must be optimized to achieve high purity (typically ~97%).
- Reaction temperatures and times are critical; for example, prolonged heating at 100-120 °C can lead to side products such as trans-esterified compounds, which require careful hydrolysis to obtain the target amine.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce a range of substituted compounds with different functional groups.
Scientific Research Applications
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The table below summarizes critical distinctions between the target compound and its closest analogs:
Physicochemical and Functional Comparisons
Pyrazine vs. Pyridine Substituents
This difference may influence binding affinity in biological systems, particularly with enzymes or receptors favoring multi-nitrogen ligands.
Piperidine vs. Pyrrolidine Scaffolds
Replacing the piperidine ring with pyrrolidine (as in 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine) reduces ring size from six to five members, altering conformational flexibility and basicity. Piperidine derivatives generally exhibit higher metabolic stability due to reduced ring strain .
Aromatic vs. Aliphatic Substituents
The absence of an aromatic group in N-Methyl-(1-methylpiperid-3-yl)methylamine simplifies the molecule, likely reducing lipophilicity compared to the target compound. This could impact membrane permeability and bioavailability .
Biological Activity
N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine (CAS No. 941716-84-3) is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 6-methylpyrazine moiety and a methylamine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4 |
| Molecular Weight | 220.32 g/mol |
| IUPAC Name | N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine |
| InChI Key | CBRQUNBWUQBINE-UHFFFAOYSA-N |
| PubChem CID | 24229603 |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for various receptors, including dopamine and serotonin receptors, which are crucial in regulating mood and behavior. The mechanism of action may involve:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake.
- Enzyme Modulation : Potential inhibition or activation of enzymes involved in metabolic pathways related to neurotransmitter synthesis or degradation.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : In vitro studies suggest that this compound may exhibit neuroprotective properties against oxidative stress, which is significant in neurodegenerative diseases.
- Antidepressant Activity : Preliminary findings indicate that this compound might possess antidepressant-like effects in animal models, possibly through modulation of serotonergic pathways.
- Cytotoxicity Assessments : Toxicological evaluations have shown that at certain concentrations, the compound does not exhibit significant cytotoxicity towards mammalian cells, suggesting a favorable safety profile for further development.
Case Study 1: Neuroprotective Properties
A study conducted on neuroblastoma cell lines demonstrated that treatment with this compound reduced apoptosis induced by oxidative stress. The compound showed a dose-dependent increase in cell viability, indicating its potential as a neuroprotective agent.
Case Study 2: Antidepressant-Like Effects
In behavioral assays using rodent models, administration of the compound resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant activity. These effects were comparable to those observed with established antidepressants.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Piperidine derivative with pyrazine and methylamine groups | Potential neuroprotective and antidepressant effects |
| Other Piperidine Derivatives | Varying substitutions on the piperidine ring | Diverse pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine in a laboratory setting?
- Methodology : Synthesis typically involves coupling a pyrazine derivative (e.g., 6-methylpyrazin-2-amine) with a piperidine scaffold. A common approach includes reductive amination or nucleophilic substitution using methylamine. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation. For example, cesium carbonate and copper catalysts have been used in analogous piperidine-pyrazine couplings to improve yields .
- Characterization : Post-synthesis, confirm structure via H/C NMR (e.g., methylamine protons at δ 2.2–2.5 ppm) and HRMS (exact mass ~221.25 g/mol) .
Q. How can researchers assess the purity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ ~254 nm) to resolve impurities.
- Melting Point : Pure compounds often exhibit sharp melting points (e.g., 185–186.5°C for related piperidine-pyrazine derivatives) .
- Elemental Analysis : Confirm %C, %H, and %N align with theoretical values (e.g., CHNO) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for this compound synthesis?
- Root Cause Analysis : Low yields (e.g., 17.9% in some protocols ) may stem from steric hindrance at the piperidine N-position or side reactions during methylamine introduction.
- Optimization :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
- In Situ Monitoring : Use TLC or LC-MS to identify bottlenecks in reaction progression .
Q. How does the trifluoromethyl group in analogous compounds influence structure-activity relationships (SAR) for receptor binding?
- Pharmacological Insight : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and metabolic stability. For example, in pyrazolo[1,5-a]pyrimidines, this group improves binding affinity to kinases or GPCRs by ~10-fold compared to non-fluorinated analogs .
- Experimental Design :
- Docking Studies : Use molecular modeling (e.g., AutoDock) to predict interactions with target proteins.
- SAR Profiling : Synthesize derivatives with varied substituents (e.g., -CF, -CH) and compare IC values in enzyme assays .
Q. What advanced techniques characterize the compound’s potential as an enzyme inhibitor?
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
Methodological Challenges & Solutions
Q. Why might NMR spectra of this compound show unexpected peaks?
- Common Artifacts :
- Rotamers : Restricted rotation around the piperidine-pyrazine bond can split signals. Use variable-temperature NMR to coalesce peaks.
- Solvent Adducts : Ensure thorough drying to eliminate residual DMSO or water .
Q. How can researchers mitigate variability in biological activity across batches?
- Quality Control :
- Stability Testing : Store compounds under inert atmospheres to prevent oxidation.
- Batch-to-Batch Consistency : Use standardized protocols for purification (e.g., flash chromatography with fixed solvent gradients) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
